molecular formula C18H22N6O B2943547 N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-42-7

N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2943547
CAS No.: 873002-42-7
M. Wt: 338.415
InChI Key: ITTURYXOEPLSPN-UHFFFAOYSA-N
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Description

N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This complex molecule is characterized by its distinctive structure which includes a triazolo pyridazine core linked to a butylamino group and a benzamide moiety. The unique structural features of this compound make it a candidate for diverse biological activities and chemical reactivity.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. A common method includes the cyclization of appropriate precursors to form the triazolo pyridazine core, followed by functionalization with butylamine and benzamide groups under controlled conditions. Key steps might involve condensation reactions, nucleophilic substitutions, and coupling reactions.

  • Industrial Production Methods: : While detailed industrial processes are proprietary and vary, they generally scale up laboratory methods. Emphasis is placed on optimizing yield, purity, and cost-effectiveness. Large-scale production would likely involve automated synthesis, with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

  • Types of Reactions: : N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties or for the synthesis of derivatives.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to proceed efficiently.

  • Major Products Formed: : Depending on the reaction, major products can vary. Oxidation might produce oxidized derivatives, reduction could lead to the removal of certain functional groups, and substitution reactions often introduce new groups to the triazolo pyridazine core or benzamide moiety.

Scientific Research Applications

This compound finds applications across several domains:

  • Chemistry: : It serves as an intermediate in the synthesis of other complex molecules, providing insight into reaction mechanisms and chemical behavior.

  • Biology: : Its biological activities are studied for potential therapeutic applications. It can be a lead compound in drug discovery, influencing cell signaling pathways and protein interactions.

  • Medicine: : Preliminary studies might investigate its efficacy as a drug candidate for various diseases. It could interact with specific targets like enzymes or receptors.

  • Industry: : In industrial contexts, it could be used in the development of new materials or as a catalyst in certain chemical processes.

Comparison with Similar Compounds

  • Comparison: : Similar compounds often share structural motifs like the triazolo pyridazine core but differ in functional groups attached. These differences can significantly affect their biological activity and chemical reactivity.

  • List of Similar Compounds: : Compounds such as N-(2-(6-(methylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide or N-(2-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide share a core structure but exhibit different properties due to variations in the amine groups attached.

This article gives you a thorough overview of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Got any more curious compounds up your sleeve?

Properties

IUPAC Name

N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTURYXOEPLSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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